

# Physicochemical properties of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

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## Compound of Interest

Compound Name: *Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate*

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An In-Depth Technical Guide to **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate**, a versatile organic compound with significant potential in synthetic chemistry and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, and applications of this molecule, grounding all claims in authoritative data.

## Introduction and Strategic Importance

**Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate** is an organic compound featuring a cyclohexane ring substituted with a hydroxyl group and two methyl ester functionalities.<sup>[1]</sup> This unique combination of functional groups—a secondary alcohol and two dicarboxylates—makes it a molecule of considerable interest. The hydroxyl group provides a site for hydrogen bonding and further chemical modification, while the ester groups can be hydrolyzed or used in a variety of coupling reactions.<sup>[1][2]</sup>

Its classification as a "Protein Degradation Building Block" by suppliers suggests its primary application is in the burgeoning field of targeted protein degradation (TPD), a revolutionary therapeutic modality.<sup>[3]</sup> Molecules like this are crucial for constructing bifunctional degraders such as PROTACs (Proteolysis-Targeting Chimeras), which leverage the cell's natural protein

disposal machinery to eliminate disease-causing proteins. This guide will explore the properties that make it a valuable component in such advanced applications.

## Molecular Identity and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work.

### Chemical Identifiers

- IUPAC Name: **dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate**[\[4\]](#)
- Synonyms: **1,3-dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate**, 5-hydroxycyclohexane-1,3-dicarboxylic acid dimethyl ester[\[1\]](#)[\[5\]](#)
- CAS Number: 113474-25-2[\[3\]](#)[\[6\]](#)
- Molecular Formula: C<sub>10</sub>H<sub>16</sub>O<sub>5</sub>[\[3\]](#)[\[5\]](#)
- Molecular Weight: 216.23 g/mol [\[1\]](#)[\[3\]](#)
- SMILES Code: COC(=O)C1CC(O)CC(C(=O)OC)C1[\[4\]](#)

### Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound. It is important to note that several of these values are predicted through computational models, a standard and valuable practice in modern chemistry for estimating properties where experimental data is not yet published.

| Property                 | Value                                      | Source                     |
|--------------------------|--|----------------------------|
| Physical State           | Liquid or Powder[1][7]                     | CymitQuimica, ChemicalBook |
| Purity                   | ≥95% - 97% (Commercially Available)        | [1][3][4]                  |
| Boiling Point            | 309.0 ± 42.0 °C (Predicted)                | [5]                        |
| Density                  | 1.210 ± 0.06 g/cm <sup>3</sup> (Predicted) | [5]                        |
| pKa                      | 14.49 ± 0.60 (Predicted)                   | [5]                        |
| LogP                     | 0.10960 (Predicted)                        | [5]                        |
| Polar Surface Area (PSA) | 72.83 Å <sup>2</sup>                       | [5]                        |
| Storage Conditions       | Room Temperature or 2-8°C                  | [3][5]                     |

## Structural Elucidation: A Spectroscopic Perspective

While a dedicated, published spectrum for this specific molecule is not widely available, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected spectral characteristics are derived from its constituent functional groups.

- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band around 3400 cm<sup>-1</sup> corresponding to the O-H stretch of the hydroxyl group. A sharp, intense peak would appear around 1730 cm<sup>-1</sup> due to the C=O stretching of the two ester groups. C-H stretching from the cyclohexane ring would be visible just below 3000 cm<sup>-1</sup>.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: A patent detailing the synthesis of this compound provides confirmatory <sup>1</sup>H NMR data.[8] The spectrum shows a multiplet between 3.56-3.78 ppm, which integrates to 7 protons. This signal corresponds to the two methoxy groups (-OCH<sub>3</sub>) and the proton on the carbon bearing the hydroxyl group (CH-OH). Additional multiplets for the aliphatic protons on the cyclohexane ring appear between 1.25-2.51 ppm.[8]

- $^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum would show distinct signals for the carbonyl carbons of the esters around 170-175 ppm. The methoxy carbons would appear around 50-55 ppm. The carbon attached to the hydroxyl group would be found around 65-75 ppm, with the remaining aliphatic carbons of the cyclohexane ring appearing further upfield.

The combination of these techniques provides a definitive fingerprint for the molecule, allowing for rigorous quality control and structural verification.

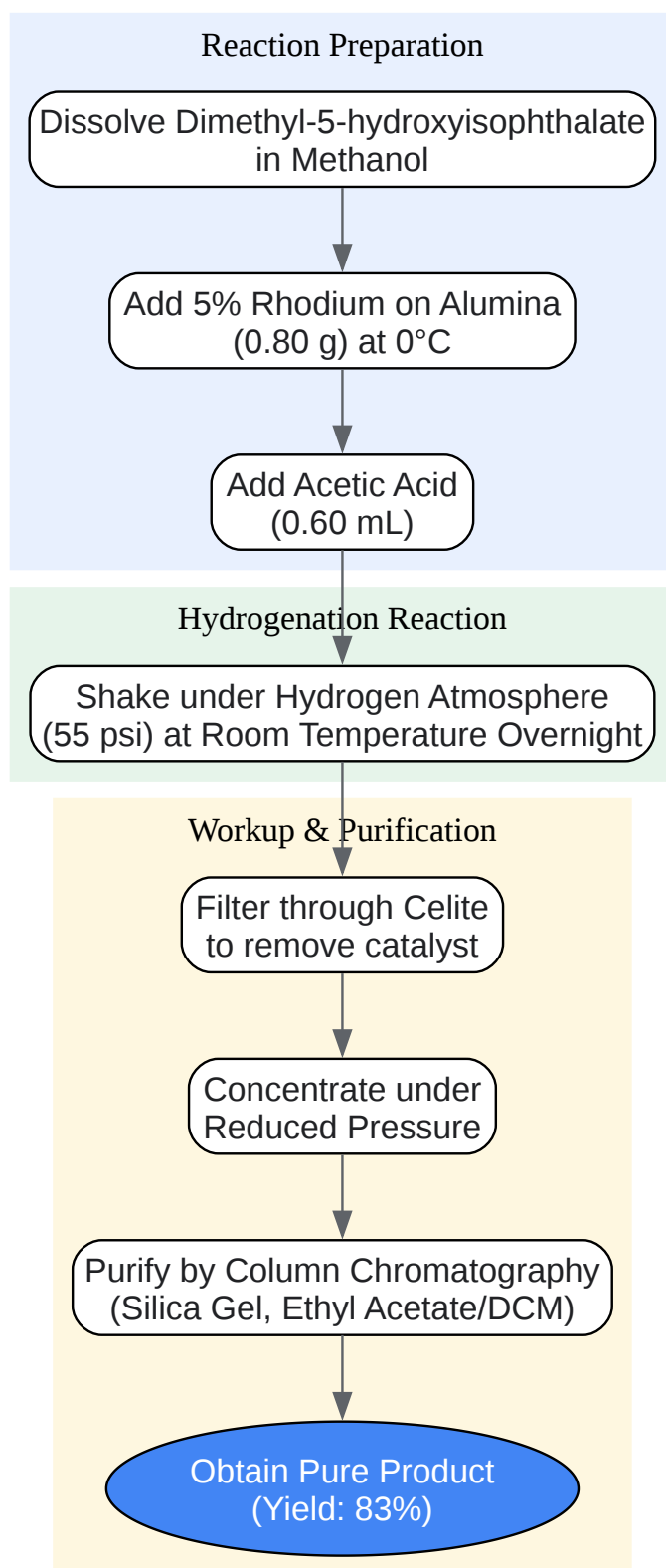
## Synthesis and Purification Protocol

The synthesis of **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate** is achieved through the catalytic hydrogenation of a commercially available aromatic precursor. This method is efficient and yields the desired product in high purity after chromatographic separation.

## Experimental Workflow: Catalytic Hydrogenation

This protocol is adapted from a documented synthetic procedure.[\[8\]](#)

**Causality:** The choice of a Rhodium on Alumina ( $\text{Rh}/\text{Al}_2\text{O}_3$ ) catalyst is critical. Rhodium is a highly effective catalyst for the reduction of aromatic rings (a benzene ring in this case) to their corresponding cycloalkanes under relatively mild conditions. Acetic acid is added to maintain an acidic environment, which can enhance the activity of the catalyst. The reaction is performed under hydrogen pressure to provide the necessary reducing agent.



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Caption: Synthesis workflow for **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate**.

## Step-by-Step Methodology

- **Reaction Setup:** To a solution of dimethyl-5-hydroxyisophthalate (3.50 g, 16.6 mmol) in methanol (60.0 mL), add 5% rhodium on alumina (0.80 g) at 0°C.[8]
- **Acidification:** Add acetic acid (0.60 mL, 10.6 mmol) to the mixture.[8]
- **Hydrogenation:** Place the reaction vessel on a shaker and pressurize with hydrogen gas to 55 psi. Allow the reaction to proceed at room temperature overnight.[8]
- **Catalyst Removal:** Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the solid catalyst.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure to remove the methanol.
- **Purification:** Purify the resulting residue using a flash chromatography system with a silica gel column. Elute with a gradient of 0% to 50% ethyl acetate in dichloromethane (DCM).[8]
- **Final Product:** Combine the pure fractions and concentrate to yield **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate** as the final product (typical yield: ~83%).[8]

This self-validating protocol includes a definitive purification step, ensuring that the final product meets the high-purity standards required for subsequent applications, particularly in drug discovery.

## Applications in Drug Discovery and Development

The strategic value of **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate** lies in its utility as a versatile chemical intermediate.

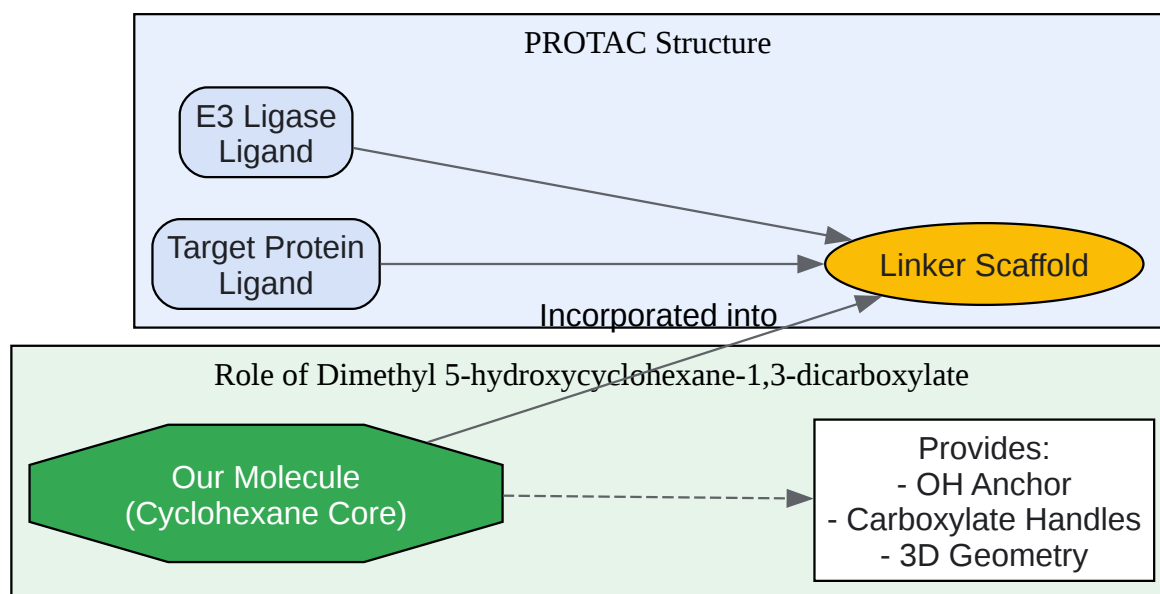
## Building Block for Targeted Protein Degraders

The primary documented application is as a building block for protein degraders.[3] The field of targeted protein degradation aims to co-opt the cell's ubiquitin-proteasome system to destroy specific proteins of interest. This is often achieved using PROTACs, which are heterobifunctional molecules containing:

- A ligand that binds to the target protein.

- A ligand that binds to an E3 ubiquitin ligase.
- A chemical linker that connects the two ligands.

The structure of **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate** is ideally suited for incorporation into these linkers. The hydroxyl group serves as a convenient attachment point (an "anchor") for one side of the PROTAC, while one or both of the ester groups can be hydrolyzed to carboxylic acids and coupled to the other part of the molecule. The cyclohexane core provides a semi-rigid, three-dimensional scaffold that can be crucial for achieving the optimal spatial orientation between the target protein and the E3 ligase.



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Caption: Role of the title compound as a scaffold in PROTAC linkers.

## Broader Context: Cyclohexane Derivatives in Therapeutics

Cyclohexane rings are common motifs in medicinal chemistry. They are considered "saturated bioisosteres" of benzene rings, meaning they can mimic the shape and size of an aromatic ring

while offering different physicochemical properties, such as improved solubility and metabolic stability. The inclusion of cyclohexane derivatives in drug design is a well-established strategy to optimize the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[9]

## Safety, Handling, and Storage

As a laboratory chemical, **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate** should be handled with appropriate care.

- **Personal Protective Equipment (PPE):** Always wear protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[4]
- **Handling:** Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors.[4]
- **Storage:** Store in a tightly sealed container. While some suppliers suggest room temperature storage[3][4], others recommend refrigeration at 2-8°C for long-term stability.[5] Adhering to the supplier's specific recommendation is best practice.
- **Incompatible Materials:** Avoid contact with strong oxidizing agents.

## Conclusion

**Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate** is more than just a chemical compound; it is an enabling tool for innovation in modern drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and trifunctional nature provide chemists with a versatile and valuable building block. Its direct relevance to the construction of targeted protein degraders places it at the forefront of therapeutic research, offering a scaffold to build next-generation medicines. This guide has provided the foundational knowledge necessary for scientists to confidently incorporate this molecule into their research and development workflows.

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